

Physical and chemical properties of beta-Carboxyethyl acrylate

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Compound of Interest

Compound Name: 2-Carboxyethyl acrylate

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An In-depth Technical Guide to the Physical and Chemical Properties of beta-Carboxyethyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-carboxyethyl acrylate (β -CEA), also known as 3-(acryloyloxy)propanoic acid, is a versatile difunctional monomer possessing both a reactive acrylate group and a carboxylic acid moiety.

[1] This unique structure allows it to be a valuable building block in the synthesis of a wide array of polymers with tailored properties. Its incorporation into polymer backbones can enhance adhesion, flexibility, and stability, making it a key component in the development of adhesives, coatings, hydrogels, and other advanced materials.[2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of β -CEA, detailed experimental protocols for its characterization, and visualizations of its key chemical reactions.

Chemical Structure and Composition

The chemical structure of β -carboxyethyl acrylate is $C_6H_8O_4$. [3][5][6] Commercially available β -CEA is typically a mixture of the dimer (β -CEA itself, which is the largest single component), unreacted acrylic acid (monomer), and higher adducts (trimers and oligomers).[1][7]

Physical Properties

β -CEA is a colorless to light yellow, slightly viscous liquid at room temperature.[4][7][8][9][10][11] A summary of its key physical properties is presented in the table below.

Property	Value	References
Molecular Formula	C6H8O4	[3][5][6][11][12]
Molecular Weight	144.13 g/mol	[3][5][6][7][11][12]
Appearance	Colorless to light yellow, slightly viscous liquid	[4][7][8][9][10][11]
Boiling Point	103 °C @ 19 mmHg	[6][11]
Density	1.214 g/mL @ 25 °C	[6]
Refractive Index	n _{20/D} 1.457	[6][11]
Flash Point	>110 °C (>230 °F) (closed cup)	[6][11]
Solubility	Soluble in water	[4][6][11]
pH	2.95 (10 wt. % in H ₂ O)	[4][6][11]
pKa	3.95 (Predicted)	[4][6][11]
Viscosity	70 - 80 cP @ 25 °C	[12]
Glass Transition Temperature (T _g) of Homopolymer	<30-37 °C	[7][8][9][10][12]

Chemical Properties

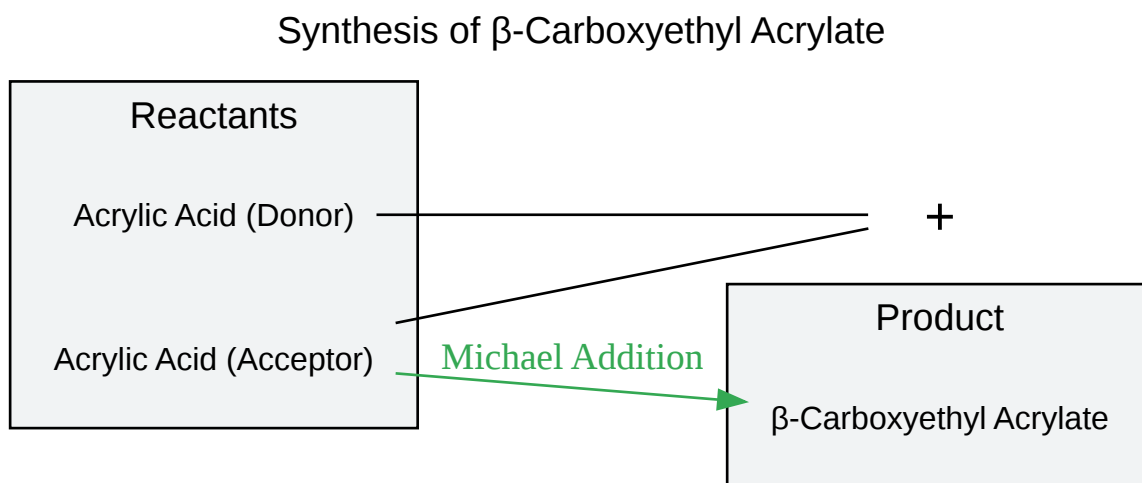
The dual functionality of β -CEA dictates its chemical behavior. The acrylate group is susceptible to free-radical polymerization, while the carboxylic acid group can undergo typical acid reactions.[1][3][12]

Property	Description	References
Reactivity	The acrylate group readily undergoes polymerization and copolymerization. The carboxylic acid can react with amino, hydroxyl, epoxy, and isocyanate functionalities. It is more reactive in its salt form than acrylic acid.	[1] [3] [7] [12]
Stability and Storage	β -CEA is stabilized with an inhibitor, typically 900-1100 ppm of hydroquinone monomethyl ether (MEHQ), to prevent spontaneous polymerization. The effectiveness of MEHQ is dependent on the presence of dissolved oxygen. The material should be stored at 2-8°C, away from heat, direct sunlight, and ignition sources.	[3] [7] [11] [12] [13] [14]
Incompatibilities	Incompatible with strong acids, alkalis, oxidizing agents, and sources of free radicals, as these can induce hazardous polymerization.	[1] [14]
Compositional Analysis	A typical commercial sample may have the following molar composition: Acrylic Acid (monomer): $18.0 \pm 3.0\%$, β -CEA (dimer): $30.0 \pm 2.0\%$, Trimer and higher oligomers: $52.0 \pm 2.0\%$.	[7]

Key Chemical Processes & Visualizations

Synthesis of β -Carboxyethyl Acrylate

The synthesis of β -CEA is typically achieved through a Michael addition reaction where one molecule of acrylic acid acts as the Michael donor and another as the Michael acceptor.

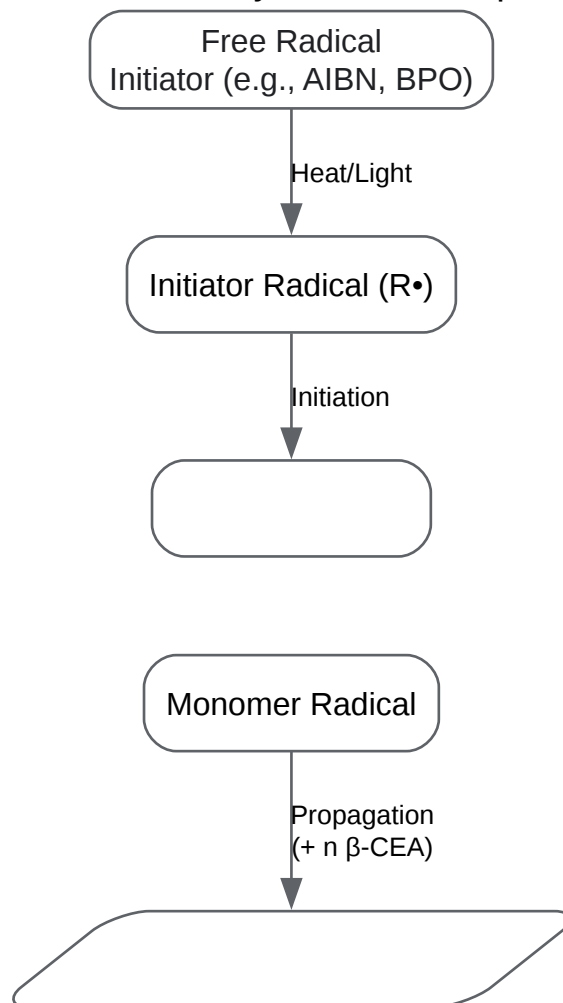


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Caption: Synthesis of β -CEA via Michael Addition.

Free-Radical Polymerization

The acrylate functionality of β -CEA allows it to undergo free-radical polymerization to form poly(β -carboxyethyl acrylate) or be copolymerized with other monomers.

Free-Radical Polymerization of β -CEA

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Caption: Free-Radical Polymerization Workflow.

Experimental Protocols

Determination of Acid Number by Titration

Objective: To quantify the carboxylic acid content in a β -CEA sample.

Materials:

- β -CEA sample
- Standardized 0.1 M potassium hydroxide (KOH) in ethanol

- Phenolphthalein indicator solution
- Ethanol (neutralized)
- Analytical balance
- Burette, flask, and magnetic stirrer

Procedure:

- Accurately weigh approximately 1.0 g of the β -CEA sample into a 250 mL Erlenmeyer flask.
- Add 50 mL of neutralized ethanol to dissolve the sample.
- Add 2-3 drops of phenolphthalein indicator.
- Titrate the solution with standardized 0.1 M ethanolic KOH solution until a faint pink color persists for at least 30 seconds.
- Record the volume of KOH solution used.
- Perform a blank titration with 50 mL of neutralized ethanol and subtract this volume from the sample titration volume.

Calculation: Acid Number (mg KOH/g) = $(V * M * 56.1) / W$

- V = Volume of KOH solution used (mL)
- M = Molarity of KOH solution (mol/L)
- 56.1 = Molecular weight of KOH (g/mol)
- W = Weight of the sample (g)

Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and composition of the β -CEA sample (monomer, dimer, oligomers).[15]

Instrumentation:

- HPLC system with a UV detector
- Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m)

Mobile Phase:

- A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[15] A typical starting condition could be 95:5 Water:Acetonitrile, ramping to a higher acetonitrile concentration.

Procedure:

- Prepare a standard solution of a reference β -CEA sample with known composition, if available.
- Prepare the sample solution by dissolving a known amount of β -CEA in the initial mobile phase composition.
- Set the column temperature (e.g., 30 °C) and the UV detector wavelength (e.g., 210 nm).
- Inject the standard and sample solutions into the HPLC system.
- Record the chromatograms.
- Identify peaks corresponding to acrylic acid, β -CEA, and higher oligomers based on retention times from the standard or by mass spectrometry.
- Calculate the relative peak areas to determine the composition of the mixture.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of β -CEA.

Instrumentation:

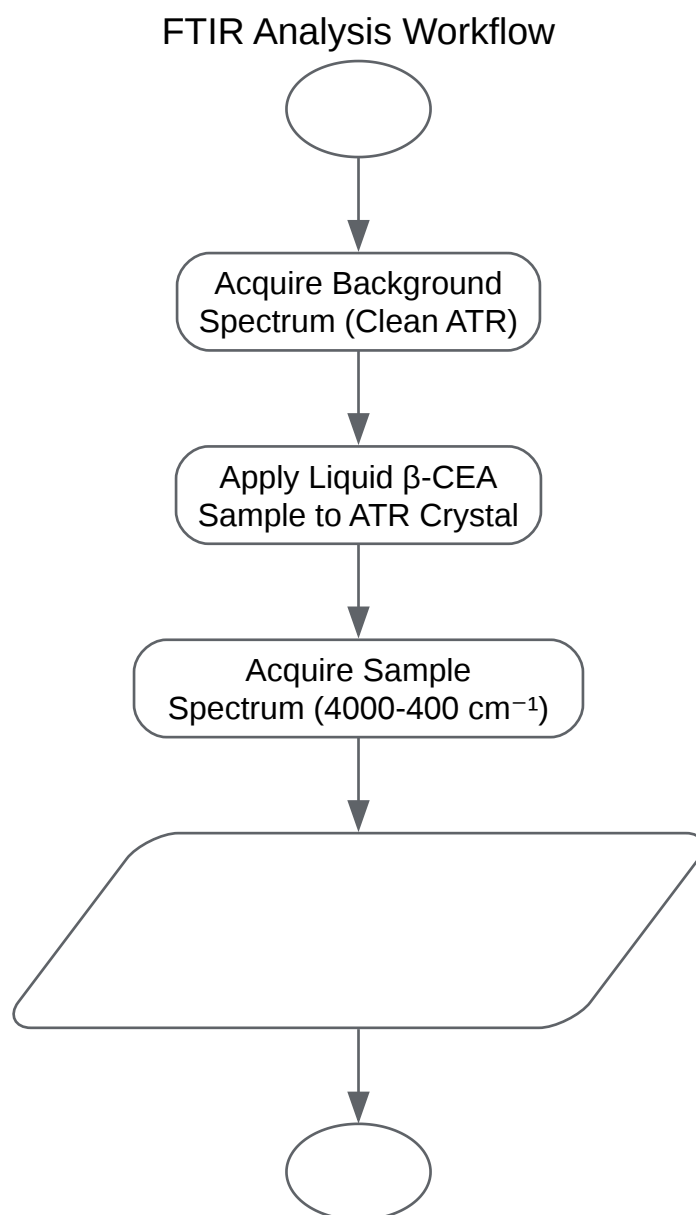
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

- Obtain a background spectrum of the clean ATR crystal.
- Place a drop of the liquid β -CEA sample directly onto the ATR crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol).

Expected Characteristic Peaks:

- $\sim 3200\text{-}2500\text{ cm}^{-1}$: Broad O-H stretch from the carboxylic acid group.
- $\sim 1720\text{ cm}^{-1}$: C=O stretch, a strong band from both the ester and carboxylic acid groups.
- $\sim 1635\text{ cm}^{-1}$: C=C stretch from the acrylate vinyl group.
- $\sim 1410\text{ cm}^{-1}$ & $\sim 985\text{ cm}^{-1}$: In-plane and out-of-plane C-H bending of the vinyl group.
- $\sim 1160\text{ cm}^{-1}$: C-O stretch of the ester group.



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Caption: Workflow for FTIR Analysis of β -CEA.

Safety and Handling

β -Carboxyethyl acrylate is classified as a corrosive substance that can cause severe skin burns and eye damage.^[14] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.^{[2][12][14]} Handling should be performed in a well-ventilated area or a chemical fume hood.^[1] Store the material in

a cool, dry, dark place, and ensure the container is tightly closed and properly inhibited to prevent unintended polymerization.[2][7][12] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[1][2][14]

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